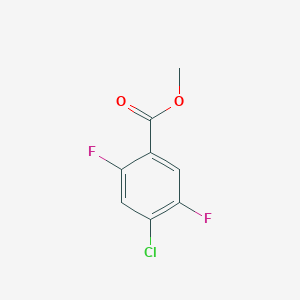
Methyl 4-chloro-2,5-difluorobenzoate
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
methyl 4-chloro-2,5-difluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O2/c1-13-8(12)4-2-7(11)5(9)3-6(4)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBCLLOUVKHZDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
Methyl 4-chloro-2,5-difluorobenzoate (CAS No. 1261802-94-1) is an organic compound that has garnered attention in the fields of medicinal chemistry and agrochemicals due to its unique structural properties and biological activities. This article explores its biological activity, synthesis, and potential applications based on recent research findings.
This compound has the following chemical characteristics:
- Molecular Formula : C8H6ClF2O2
- Molecular Weight : Approximately 206.57 g/mol
- Structure : The compound features a benzoate structure with chlorine and fluorine substituents, which enhance its reactivity and biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Compounds with similar halogenated structures have been shown to interact with microbial enzymes or receptors, leading to inhibition of essential biological pathways. The presence of halogens typically increases lipophilicity, enhancing membrane permeability and biological efficacy against various pathogens.
Table 1: Comparison of Antimicrobial Efficacy
| Compound Name | Activity Type | Target Organisms |
|---|---|---|
| This compound | Antimicrobial | Gram-positive and Gram-negative bacteria |
| Methyl 3-chloro-4-fluorobenzoate | Antifungal | Fungi |
| Methyl 5-chloro-2,4-difluorobenzoate | Antiviral | Various viruses |
Enzyme Inhibition
Studies have demonstrated that this compound can act as an inhibitor of specific enzymes involved in metabolic processes. For instance, it has been shown to inhibit certain cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification pathways in various organisms.
Case Studies
- Antimicrobial Testing : A study conducted on various halogenated benzoates found that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli comparable to that of established antibiotics. The study highlighted the compound's potential as a lead structure for developing new antimicrobial agents.
- Enzyme Interaction Analysis : Another investigation focused on the compound's interaction with cytochrome P450 enzymes. Using kinetic assays, researchers found that this compound acted as a competitive inhibitor, suggesting its utility in modulating drug metabolism.
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Halogenation Reactions : Chlorination and fluorination of benzoic acid derivatives under controlled conditions.
- Esterification : Reaction of the corresponding acid with methanol in the presence of acid catalysts.
Safety and Toxicology
While this compound shows promising biological activity, safety assessments are crucial. The compound is classified under various hazard categories due to its potential toxicity upon exposure:
- Acute Toxicity : Harmful if swallowed or inhaled; may cause skin and eye irritation.
- Target Organs : Primarily affects the respiratory system and may have systemic effects if absorbed.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


